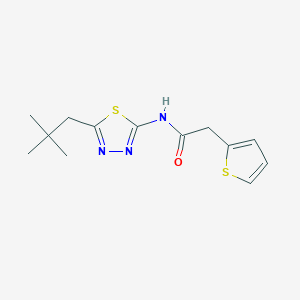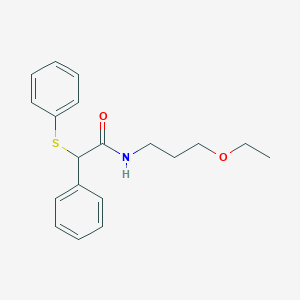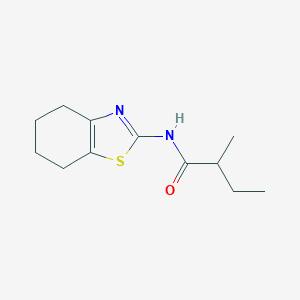![molecular formula C16H14N2O3S B216317 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one, also known as MSQ, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of quinazoline-based compounds and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one is not fully understood. However, it has been suggested that it acts by inhibiting various signaling pathways that are involved in cell growth and survival. It has also been shown to modulate the expression of various genes that are involved in cancer progression.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-oxidant, and anti-proliferative activities. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one is its potent anti-cancer activity. It has also been shown to exhibit low toxicity in normal cells. However, its poor solubility in aqueous solutions and low bioavailability are major limitations for its use in clinical applications.
Direcciones Futuras
The potential therapeutic applications of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one are still being explored. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. The development of more potent analogs of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one with improved solubility and bioavailability is also an area of active research. Additionally, the use of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one in combination with other chemotherapeutic agents is being explored as a potential strategy to enhance its anti-cancer activity.
Métodos De Síntesis
The synthesis of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization under acidic conditions to yield 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
Nombre del producto |
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one |
|---|---|
Fórmula molecular |
C16H14N2O3S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c1-11-6-8-12(9-7-11)22(20,21)10-15-17-14-5-3-2-4-13(14)16(19)18-15/h2-9H,10H2,1H3,(H,17,18,19) |
Clave InChI |
LAULVAUIIIFTGW-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)
![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)